6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
Description
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-12-8-15(27)16(9-30-12)31-19(29)17-13(22)6-5-7-14(17)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBXYJILKZHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process incorporating various chemical reagents and catalysts. The preparation starts with the synthesis of intermediates, leading to the final compound through sequential reactions. Key reaction conditions include controlled temperatures, pH levels, and specific solvent systems to ensure the desired product's purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates the use of large-scale reactors and sophisticated purification techniques. These methods often involve automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. Typically, batch or continuous flow processes are employed depending on the production requirements.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reacting with reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, often utilizing halogenation or acylation agents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, acylating agents such as acetyl chloride.
Major Products
Depending on the reaction pathway, the major products include derivatives where functional groups are modified or replaced, leading to compounds with altered chemical and physical properties.
Scientific Research Applications
Structural Features
The compound consists of several functional groups that contribute to its reactivity and biological activity:
- Thiadiazole Ring : Known for its antimicrobial properties.
- Pyran System : Associated with various pharmacological activities.
- Benzoate Ester Group : Enhances lipophilicity, potentially improving bioavailability.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its diverse biological activities:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. This compound's structure suggests potential efficacy against resistant strains of bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyran ring is particularly noteworthy as similar compounds have demonstrated anticancer effects in various studies .
Agricultural Science
The unique properties of this compound make it a candidate for agricultural applications:
- Pesticidal Activity : Compounds with thiadiazole structures have been investigated for their effectiveness as pesticides. The potential use of this compound in crop protection against pests could be explored further, especially in integrated pest management strategies.
Material Science
The chemical structure of the compound allows for potential applications in material science:
- Polymer Synthesis : The functional groups present in this compound can be utilized to develop new polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antibacterial properties. The results indicated that compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
Research featured in Cancer Letters highlighted the anticancer properties of pyran derivatives. The study found that these compounds induced apoptosis in various cancer cell lines, suggesting that the incorporation of a pyran moiety could enhance the therapeutic potential of this compound against tumors.
Case Study 3: Pesticidal Applications
In agricultural research, a series of experiments tested thiadiazole-based compounds for their effectiveness against common agricultural pests. Results indicated that these compounds could serve as effective alternatives to synthetic pesticides, offering a more environmentally friendly option for pest management.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, inhibiting or modulating their activity. The pathways involved include signal transduction, metabolic pathways, and gene expression regulation, depending on the application context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from Pharmacopeial Forum (PF 43(1), 2017), focusing on core heterocycles, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound uses a 1,3,4-thiadiazole ring, which is more electron-deficient than the thiazole rings in comparator compounds . This difference may enhance electrophilic interactions with biological targets (e.g., cysteine residues in enzymes).
Substituent Effects :
- The 2-chloro-6-fluorobenzoate group in the target introduces strong electron-withdrawing effects, which could stabilize the ester bond but may also increase cytotoxicity risks compared to the hydroperoxy group in .
- Ureido linkages in comparators (e.g., ) improve metabolic stability over the target’s ester group, which is prone to hydrolysis .
Hypothetical Biological Activity: Thiadiazole derivatives are frequently associated with antimicrobial activity (e.g., disrupting bacterial cell-wall synthesis) .
Research Findings and Limitations
- Structural Advantages of Target: The hybrid pyranone-thiadiazole system may offer dual mechanisms of action (e.g., enzyme inhibition via thiadiazole and anti-inflammatory effects via the benzoate ester).
- Limitations: No experimental data on the target’s solubility, stability, or bioactivity are available in the provided evidence. Predictions are based on structural analogs .
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 527.5 g/mol. The structure includes a pyran ring, thiadiazole moiety, and a chloro-fluorobenzoate group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and pyran structures exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Many thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that specific thiadiazole derivatives demonstrate activity against various pathogens, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Compounds similar to the one have been evaluated for their anti-inflammatory properties. In particular, some derivatives have surpassed the efficacy of established anti-inflammatory drugs like indomethacin in laboratory models .
- Antitumor Activity : The presence of specific substituents on the thiadiazole ring has been linked to enhanced antitumor effects. Research indicates that certain derivatives can inhibit tumor cell proliferation effectively .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been suggested:
- Inhibition of Enzymatic Activity : Some studies indicate that thiadiazole derivatives may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Reactive Oxygen Species (ROS) Scavenging : Certain compounds have shown the ability to scavenge ROS, thereby reducing oxidative stress in cells and contributing to their neuroprotective effects .
- Acetylcholinesterase Inhibition : Research has highlighted the potential of some derivatives to inhibit acetylcholinesterase activity, suggesting applications in neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Biological Activities and Their Mechanisms
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole and pyran-4-one moieties in this compound?
- Methodological Answer : The 1,3,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazides under acidic conditions or via Hantzsch-type reactions using thiocarbamoyl intermediates. For example, refluxing hydrazine derivatives with carbon disulfide in ethanol (70–80°C, 6–8 h) yields thiadiazole rings . The pyran-4-one moiety can be synthesized through Claisen-Schmidt condensation or cyclization of β-keto esters. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thioether linkage at δ 3.8–4.2 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Key peaks include C=O (pyran-4-one, ~1670 cm), ester C-O (~1250 cm), and thiadiazole C-N (~1500 cm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect hydrolytic degradation products .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .
Advanced Research Questions
Q. How can regioselectivity challenges during thiadiazole functionalization be addressed?
- Methodological Answer : Regioselective substitution at the 5-position of 1,3,4-thiadiazoles requires controlled reaction conditions. For example, using Vilsmeier-Haack reagent (DMF/POCl) at 60–65°C selectively introduces formyl groups at the 2-position, while Suzuki-Miyaura coupling targets the 5-position via palladium catalysis . Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) to avoid byproducts.
Q. What computational strategies predict the compound’s binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with HIV-1 protease (PDB: 1HHP) to model interactions between the thiadiazole moiety and catalytic aspartates .
- QSAR Modeling : Train models on datasets of thiadiazole derivatives to correlate substituent electronegativity (e.g., Cl/F at benzoate) with antimicrobial activity .
Q. How does the 2-chloro-6-fluorobenzoate ester influence metabolic stability?
- Methodological Answer : The electron-withdrawing Cl/F substituents reduce esterase-mediated hydrolysis. Assess stability in simulated gastric fluid (pH 1.2, 37°C) and human liver microsomes (HLMs) via HPLC-MS. Compare half-life () to unsubstituted benzoate analogs .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols:
- Use identical cell lines (e.g., ATCC-certified HeLa).
- Validate cytotoxicity data with flow cytometry (apoptosis vs. necrosis).
- Cross-reference with computational predictions to isolate structure-activity trends .
Q. How can the environmental fate of this compound be evaluated for ecotoxicology studies?
- Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor degradation via LC-MS.
- Biodegradation : Use OECD 301F test (activated sludge) to assess microbial breakdown.
- Bioaccumulation : Calculate logP (ClogP ~3.5) to predict lipid membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
